molecular formula C10H15ClN4O2 B8137847 Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

Cat. No.: B8137847
M. Wt: 258.70 g/mol
InChI Key: OVWWDUNEBMPUKP-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride typically involves the reaction of piperazine with a pyrimidine derivative. One common method involves the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate with hydrochloric acid to yield the hydrochloride salt . The reaction is usually carried out in a solvent such as chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine and pyrimidine rings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with hydrochloric acid yields the hydrochloride salt .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride include:

Uniqueness

This compound is unique due to its specific structural features that allow it to interact with multiple biological targets. Its ability to inhibit key inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWWDUNEBMPUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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